![molecular formula C12H7F2NO B1324184 2-(2,3-Difluorobenzoyl)pyridine CAS No. 898780-15-9](/img/structure/B1324184.png)
2-(2,3-Difluorobenzoyl)pyridine
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Overview
Description
“2-(2,3-Difluorobenzoyl)pyridine”, also known as DFP, is a chemical compound that has shown potential in various fields of research and industry. It is a yellow solid with a molecular weight of 219.19 g/mol . The IUPAC name for this compound is (2,5-difluorophenyl)(2-pyridinyl)methanone .
Synthesis Analysis
The synthesis of “this compound” involves a ring cleavage methodology reaction. This process synthesizes 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H7F2NO . The InChI code for this compound is 1S/C12H7F2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and challenging. The compound is known to be a capricious coupling partner in transition-metal-catalysed cross-coupling reactions . The Suzuki–Miyaura cross-coupling (SMC) reaction, in particular, has been used for the synthesis and functionalization of pyridine-containing biaryls .
Physical And Chemical Properties Analysis
“this compound” is a yellow solid with a molecular weight of 219.19 g/mol . The compound is known to be unstable and has poor reactivity in Suzuki–Miyaura cross-coupling reactions .
Scientific Research Applications
1. Chemical Transformations and Synthesis
2-(2,3-Difluorobenzoyl)pyridine and its derivatives have been extensively used in chemical transformations and synthesis. For example, 2-pyridylketene, a derivative, was obtained through the FVT of 2-(2-diazoacetyl)pyridine, demonstrating its potential in creating diverse chemical structures (Kuhn, Plüg & Wentrup, 2000). Similarly, the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, was achieved, indicating the potential for novel compound creation (Catalani, Paio & Perugini, 2010).
2. Coordination Chemistry and Complex Formation
This compound and its related derivatives play a significant role in coordination chemistry. For instance, pyridine-N-functionalized carbene copper(I) complexes have been developed using similar compounds, highlighting their utility in creating complex metal-organic structures (Tulloch et al., 2001). Additionally, the synthesis and catalysis of Pd(II)–N-heterocyclic carbene complexes of pyridine/pyrimidine wingtip substituted ligands further illustrate the versatility of these compounds in coordination chemistry (Samanta et al., 2014).
3. Biological Interactions and DNA Binding
Studies have shown that derivatives of this compound can interact with biological molecules. For example, bis-2-(n-pyridyl)-1H-benzimidazoles, a class of compounds related to this compound, demonstrate specific DNA binding properties, indicating their potential in biochemical applications (Chaudhuri, Ganguly & Bhattacharya, 2007).
4. Photophysical Properties and Material Science
These compounds also find applications in material science, especially regarding their photophysical properties. Research on Ir(III) complexes containing derivatives of this compound has led to insights into their luminescent properties, which can be applied in developing new materials (Song et al., 2016).
Safety and Hazards
The safety data sheet for “2-(2,3-Difluorobenzoyl)pyridine” suggests that it should be handled with personal protective equipment. It is recommended to avoid breathing vapors, mist, or gas, and to ensure adequate ventilation. All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The challenge of coupling 2-pyridyl nucleophiles with (hetero)aryl electrophiles is an area of ongoing research .
Mechanism of Action
Target of Action
It’s worth noting that fluorinated pyridines, in general, have been used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
Fluorinated pyridines, however, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Result of Action
Fluorinated pyridines have been noted for their potential as imaging agents for various biological applications .
properties
IUPAC Name |
(2,3-difluorophenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-9-5-3-4-8(11(9)14)12(16)10-6-1-2-7-15-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZQUCBAZNWYNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642015 |
Source
|
Record name | (2,3-Difluorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-15-9 |
Source
|
Record name | (2,3-Difluorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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